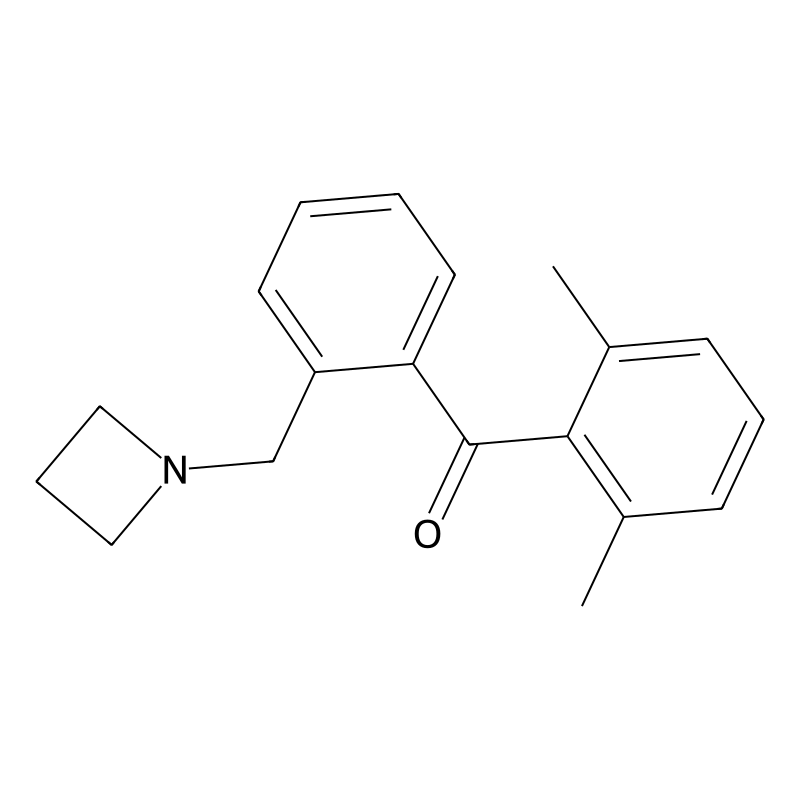

2'-Azetidinomethyl-2,6-dimethylbenzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2'-Azetidinomethyl-2,6-dimethylbenzophenone is a synthetic organic compound classified as a benzophenone derivative. Its structure features an azetidine ring connected to a benzophenone core, which is further substituted with two methyl groups at the 2 and 6 positions of the benzene ring. This unique arrangement contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The compound has the molecular formula and a molecular weight of approximately 295.38 g/mol.

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

- Reduction: It can be reduced with lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

- Substitution: The azetidine ring allows for nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols under basic conditions.

Research on the biological activity of 2'-Azetidinomethyl-2,6-dimethylbenzophenone is limited but suggests potential pharmacological effects. The compound may interact with specific biological targets, influencing enzyme activity and cellular signaling pathways. Its unique azetidine structure could enhance its interaction with biological macromolecules, potentially leading to anti-inflammatory or antimicrobial activities.

The synthesis of 2'-Azetidinomethyl-2,6-dimethylbenzophenone typically involves several key steps:

- Formation of the Benzophenone Core: This is achieved through Friedel-Crafts acylation of 2,6-dimethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

- Introduction of the Azetidine Ring: The benzophenone core is then reacted with azetidine using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .

In industrial settings, continuous flow reactors may be employed for efficient mixing and heat transfer during synthesis, enhancing scalability and yield.

2'-Azetidinomethyl-2,6-dimethylbenzophenone has potential applications across various sectors:

- Pharmaceuticals: It may serve as an intermediate in drug development due to its unique chemical properties and biological activity.

- Materials Science: The compound could be utilized in developing new materials with specific functional characteristics.

- Chemical Research: It offers opportunities for further exploration in organic synthesis and chemical reactivity studies .

Interaction studies are crucial for understanding the mechanism of action of 2'-Azetidinomethyl-2,6-dimethylbenzophenone. Preliminary investigations suggest that it may interact with enzymes and receptors, influencing metabolic pathways. Techniques such as molecular docking and spectroscopy are recommended for elucidating these interactions further.

Several compounds share structural similarities with 2'-Azetidinomethyl-2,6-dimethylbenzophenone. A comparison highlights its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2'-Aminomethyl-2,6-dimethylbenzophenone | C_{19}H_{21}N | Contains an amino group instead of an azetidine ring |

| 2'-Hydroxymethyl-2,6-dimethylbenzophenone | C_{19}H_{22}O | Features a hydroxyl group instead of an azetidine ring |

| 4'-Azetidinomethyl-2,6-dimethylbenzophenone | C_{19}H_{21}NO | Azetidine at a different position; alters reactivity |

| 3'-Azetidinomethyl-2,6-dimethylbenzophenone | C_{19}H_{21}NO | Different position of the azetidine group |

The presence of the azetidine ring in 2'-Azetidinomethyl-2,6-dimethylbenzophenone distinguishes it from these similar compounds, enhancing its reactivity and biological activity potential. This structural feature allows for unique interactions with molecular targets that may not be present in other derivatives.